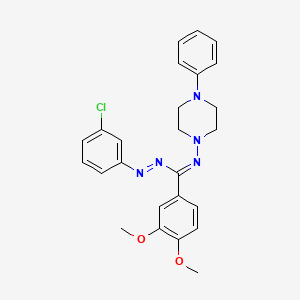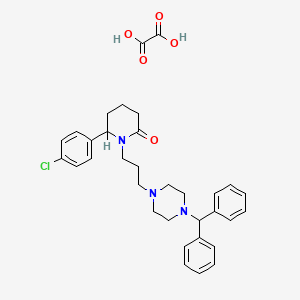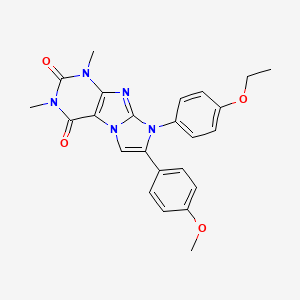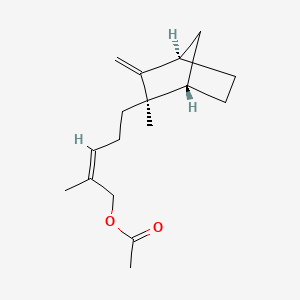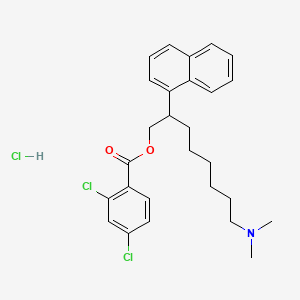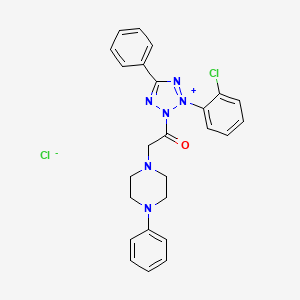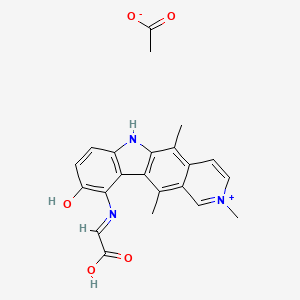
2,2'-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2'-trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide is a complex organophosphorus compound It is known for its unique structure, which includes multiple dioxaphosphorinane rings
Méthodes De Préparation
The synthesis of 2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide involves several steps. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaphosphorinane with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of phosphines and other reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other organophosphorus compounds with dioxaphosphorinane rings, such as 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P’-dioxide . Compared to these compounds, 2,2’-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2’-trioxide is unique due to its specific structure and the presence of multiple dioxaphosphorinane rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
83044-95-5 |
|---|---|
Formule moléculaire |
C21H39O12P3 |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
2-[2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxymethyl]-2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxymethyl]butoxy]-5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-4-one |
InChI |
InChI=1S/C21H39O12P3/c1-8-21(14-27-34-25-9-18(2,3)10-26-34,15-31-35(23)28-11-19(4,5)12-29-35)16-32-36(24)30-13-20(6,7)17(22)33-36/h8-16H2,1-7H3 |
Clé InChI |
DTCHJFCKVHUIJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(COP1OCC(CO1)(C)C)(COP2(=O)OCC(CO2)(C)C)COP3(=O)OCC(C(=O)O3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



